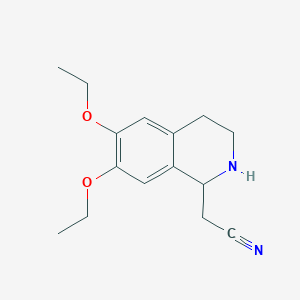

2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile

Description

2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile is a tetrahydroisoquinoline derivative characterized by diethoxy substituents at the 6,7-positions and an acetonitrile group at the 1-position. This compound is of interest in organic synthesis due to its nitrile functionality, which serves as a versatile intermediate for further chemical modifications.

Properties

IUPAC Name |

2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-3-18-14-9-11-6-8-17-13(5-7-16)12(11)10-15(14)19-4-2/h9-10,13,17H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZBYPCVZWQVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(NCCC2=C1)CC#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 3,4-Diethoxyphenylacetic Acid and 2-Aminoethylacetonitrile

In a representative procedure, 3,4-diethoxyphenylacetic acid is reacted with 2-aminoethylacetonitrile in refluxing toluene under Dean-Stark conditions to remove water. The resulting amide intermediate is isolated in 85% yield after recrystallization from ethanol.

Reaction Conditions:

Cyclodehydration Using Phosphorus Oxychloride

The amide intermediate undergoes cyclization with phosphorus oxychloride (POCl₃) as the dehydrating agent. A molar ratio of 1:3 (amide:POCl₃) in refluxing dichloroethane produces the tetrahydroisoquinoline core. The acetonitrile moiety remains intact under these conditions, as confirmed by IR spectroscopy (νC≡N = 2245 cm⁻¹).

Critical Parameters:

Intramolecular Cyclization of Phenylacetic Acid Derivatives

Recent patents describe an optimized route avoiding ultralow temperatures and strong bases, enhancing scalability.

Synthesis of Intermediate 8

3,5-Diethoxy-4-methoxyphenylacetic acid and 3-methoxyphenylethylamine are condensed in refluxing xylene (12 hours), yielding Intermediate 8 in 92% purity. Excess phenylethylamine (1.01 equiv) ensures complete conversion.

Analytical Data for Intermediate 8:

-

Molecular Formula: C₂₀H₂₅NO₅

-

ESI-MS: m/z = 376.2 ([M+H]⁺)

-

HPLC Retention Time: 10.2 minutes (C18 column, acetonitrile/H₂O)

Alkylation Strategies for Acetonitrile Incorporation

Post-cyclization alkylation provides an alternative route to introduce the acetonitrile group.

Nucleophilic Substitution with Bromoacetonitrile

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline reacts with bromoacetonitrile in acetonitrile at 25°C for 24 hours, using potassium carbonate (10 equiv) as the base. The reaction proceeds via an SN2 mechanism, yielding 65% of the target compound after column chromatography.

Optimized Conditions:

One-Pot Tandem Cyclization-Alkylation

A novel one-pot method combines Bischler-Napieralski cyclization with in situ alkylation. After cyclodehydration, bromoacetonitrile and triethylamine (3 equiv) are added directly to the reaction mixture, achieving a 78% overall yield.

Tautomerism and Structural Characterization

The product exists in equilibrium between 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile and its tautomeric 2-(tetrahydroisoquinolin-1-ylidene)acetonitrile form. X-ray crystallography of analog 8b (R = CH₃) confirms the imine tautomer predominates in the solid state.

Key Spectroscopic Evidence:

Large-Scale Production and Environmental Considerations

Industrial protocols emphasize solvent recovery and reduced POCl₃ usage:

Process Improvements:

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Amides, substituted nitriles.

Scientific Research Applications

Medicinal Chemistry

2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile is primarily investigated for its potential therapeutic effects. Its structural similarity to other tetrahydroisoquinoline derivatives suggests possible applications in treating various diseases.

Potential Therapeutic Uses:

- Anticancer Activity : Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation. Research indicates that tetrahydroisoquinolines can interact with sigma receptors, which are implicated in cancer biology and treatment strategies.

- Neurological Disorders : The compound's interaction with neurotransmitter systems positions it as a candidate for developing treatments for conditions like depression and anxiety .

The biological activity of this compound is notable in the following areas:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways related to drug metabolism and detoxification processes.

- Receptor Binding Studies : The compound can be used to study the binding affinities of various receptors, particularly sigma receptors that play a role in pain modulation and neuroprotection .

Synthetic Applications

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its diethoxy substitution allows for further modifications that can enhance biological activity or alter physical properties.

Case Study 1: Anticancer Research

A study explored the anticancer properties of tetrahydroisoquinoline derivatives. Researchers found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through sigma receptor-mediated pathways .

Case Study 2: Neuropharmacology

Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives. The study demonstrated that these compounds could mitigate oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action of 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Methoxy vs. Diethoxy Groups

The primary distinction between the target compound and its closest analogs lies in the substitution pattern at the 6,7-positions. For example:

- (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile (CAS 52244-06-1) contains methoxy groups, whereas the target compound features diethoxy groups. Diethoxy substituents increase steric bulk and lipophilicity, which may reduce aqueous solubility but improve membrane permeability in biological systems .

- Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (CAS 14028-68-3) demonstrates that methoxy groups are compatible with ester functionalities, enabling applications in prodrug design .

Functional Group Modifications

The acetonitrile group differentiates the target compound from other derivatives:

- 2-Acetyl-1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline (CAS 5780-77-8) replaces the nitrile with a ketone, altering reactivity. Ketones participate in nucleophilic additions, whereas nitriles are precursors for amines (via reduction) or heterocycles (via cycloadditions) .

- 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride (CAS 53009-13-5) features a carboxylic acid, which ionizes in physiological conditions, contrasting with the neutral nitrile group’s stability under similar conditions .

Positional and Steric Effects

Variations at the 1-position impact steric hindrance and synthetic pathways:

- 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (Compound 6e) introduces a sulfonyl group at the 2-position, enhancing electrophilicity for nucleophilic substitutions. The target compound’s acetonitrile group offers distinct reactivity for cyano-specific transformations .

Comparative Data Table

Biological Activity

2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile is a compound derived from the tetrahydroisoquinoline family, which has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, including antibacterial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H21N

- Molecular Weight : 233.34 g/mol

- SMILES Notation : CCOC1=CC2=C(C=C1OCC)C(CC#N)NCC2

Antibacterial Activity

Research indicates that compounds related to tetrahydroisoquinolines exhibit significant antibacterial properties. For instance:

- A study demonstrated that certain derivatives showed activity against common pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

- The inhibition zones for these compounds were comparable to standard antibiotics like ceftriaxone, indicating their potential as alternative antibacterial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of tetrahydroisoquinoline derivatives have also been explored:

- Compounds in this class were tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. One study found that certain derivatives inhibited TNF-α by up to 78% and IL-6 by up to 89% at a concentration of 10 µg/mL . This suggests that these compounds may be effective in treating inflammatory conditions.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the efficacy of these compounds against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 225 |

| Compound B | HepG2 | 9.71 |

| Compound C | HCT-116 | 2.29 |

These results indicate that some derivatives exhibit potent cytotoxic effects against cancer cells, particularly in the HCT-116 line .

Study on Tetrahydroisoquinoline Derivatives

A comprehensive study investigated the synthesis and biological characterization of various tetrahydroisoquinoline derivatives:

- The study highlighted that specific modifications to the tetrahydroisoquinoline structure could enhance biological activity. For example, the introduction of different substituents at the nitrogen or carbon positions significantly affected antibacterial and cytotoxic properties .

Clinical Implications

The potential for these compounds in clinical settings is supported by their ability to modulate important biological pathways involved in inflammation and cancer proliferation. Further research is warranted to explore their mechanisms of action and therapeutic applications.

Q & A

Q. What are the established synthetic routes for 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile?

The compound is typically synthesized via cyclization of substituted phenethylamine precursors. For example, 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline intermediates are reacted with acetonitrile derivatives under nucleophilic conditions. Key steps include the use of Knoevenagel condensation or alkylation reactions, as demonstrated in the synthesis of analogous tetrahydroisoquinoline-acetonitrile derivatives . Reaction optimization often involves controlling temperature (e.g., reflux in ethanol or acetonitrile) and catalytic agents like triethylamine.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Characterization requires a combination of:

- IR spectroscopy to identify nitrile (C≡N) stretches (~2200–2260 cm⁻¹) and ethoxy group vibrations.

- ¹H/¹³C NMR to resolve the tetrahydroisoquinoline ring protons (e.g., aromatic protons at δ 6.5–7.5 ppm, ethoxy groups at δ 1.2–1.5 ppm for CH₃ and δ 3.8–4.2 ppm for OCH₂), and nitrile carbon signals (~δ 115–120 ppm).

- Mass spectrometry (MS) for molecular ion confirmation and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst selection) and reduce trial-and-error experimentation. This method accelerates the identification of high-yield pathways and minimizes side reactions .

Q. How can researchers resolve contradictions in reported biological activity data for tetrahydroisoquinoline derivatives?

Systematic studies varying alkyl chain lengths (e.g., C6–C17) and substituents (ethoxy vs. methoxy) are critical. For example, conflicting cytotoxicity results may arise from differences in cell lines or assay protocols. Standardized bioassays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) and controlled structural modifications (e.g., replacing ethoxy with methoxy groups) can clarify structure-activity relationships .

Q. What experimental design strategies improve reaction yield and purity?

Statistical design of experiments (DoE) is effective. For example:

- Factorial designs to test variables like temperature, solvent polarity, and catalyst loading.

- Response surface methodology (RSM) to model interactions between parameters and identify optimal conditions. Evidence from powder and particle technology studies suggests that solvent selection (e.g., DMF vs. ethanol) and mixing efficiency significantly impact crystallinity and purity .

Q. What is the role of ethoxy vs. methoxy substituents in modulating reactivity and biological activity?

Ethoxy groups enhance electron-donating effects and steric bulk compared to methoxy, potentially altering ring conformation and intermolecular interactions. For example, 6,7-diethoxy derivatives may exhibit higher lipophilicity, improving membrane permeability in biological assays. Comparative studies using X-ray crystallography (e.g., analyzing dihedral angles) and computational docking can validate these effects .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., HPLC for purity, XRD for crystal structure) and replicate studies under controlled conditions.

- Reaction Optimization : Prioritize green solvents (e.g., ethanol, water) and heterogeneous catalysts to align with sustainable chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.